4-(2-ethoxy-2-oxoethyl)cyclohexane-1-carboxylic acid
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Overview
Description
4-(2-ethoxy-2-oxoethyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C13H20O4 It is a derivative of cyclohexane carboxylic acid, featuring an ethoxy group and an oxoethyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ethoxy-2-oxoethyl)cyclohexane-1-carboxylic acid typically involves the esterification of cyclohexane carboxylic acid with ethyl oxalate, followed by hydrolysis. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to promote the esterification process. The resulting ester is then hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-ethoxy-2-oxoethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
4-(2-ethoxy-2-oxoethyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(2-ethoxy-2-oxoethyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors, depending on its specific application. The ethoxy and oxoethyl groups may play a role in binding to these targets, influencing the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane carboxylic acid: The parent compound, lacking the ethoxy and oxoethyl groups.
Ethyl cyclohexane carboxylate: An ester derivative with similar structural features.
Cyclohexanone: A related compound with a ketone functional group.
Uniqueness
4-(2-ethoxy-2-oxoethyl)cyclohexane-1-carboxylic acid is unique due to the presence of both ethoxy and oxoethyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its versatility in synthetic applications and potential biological activity.
Properties
CAS No. |
193903-32-1 |
---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.3 |
Purity |
95 |
Origin of Product |
United States |
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